ENPP3 Inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H14F3NO5S |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

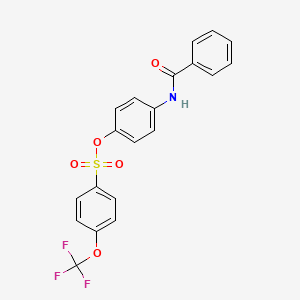

(4-benzamidophenyl) 4-(trifluoromethoxy)benzenesulfonate |

InChI |

InChI=1S/C20H14F3NO5S/c21-20(22,23)28-16-10-12-18(13-11-16)30(26,27)29-17-8-6-15(7-9-17)24-19(25)14-4-2-1-3-5-14/h1-13H,(H,24,25) |

InChI Key |

BVCLHLBHDWKWED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ENPP3 Inhibition in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane ectoenzyme, has emerged as a significant target in oncology due to its overexpression in various malignancies, including renal cell carcinoma (RCC), colorectal cancer, and ovarian cancer, and its limited expression in healthy tissues.[1][2] ENPP3 contributes to cancer pathophysiology through distinct mechanisms, primarily by modulating the tumor microenvironment's immune landscape and by serving as a targetable cell surface antigen. This guide delineates the two primary mechanisms of action for ENPP3 inhibitors in cancer cells: the potentiation of the cGAS-STING innate immune pathway by small molecule inhibitors and the direct, targeted cytotoxicity mediated by antibody-based therapeutics such as Antibody-Drug Conjugates (ADCs) and Bispecific T-cell Engagers (BiTEs). This document provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Mechanism of Action I: Small Molecule Inhibition and STING Pathway Activation

The Role of ENPP3 in Immune Evasion

Cancer cells can produce and export the second messenger 2'3'-cyclic GMP-AMP (cGAMP) in response to cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability.[3][4] This extracellular cGAMP acts as a critical immunotransmitter, signaling to adjacent immune cells, particularly dendritic cells and macrophages, by activating the Stimulator of Interferon Genes (STING) pathway.[3][4] STING activation culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.[5]

ENPP3, alongside its family member ENPP1, functions as an immune checkpoint by hydrolyzing extracellular cGAMP, thereby preventing STING activation and facilitating immune evasion.[3][4] By degrading cGAMP, ENPP3 dampens the innate immune system's ability to detect and eliminate cancer cells.[3]

Therapeutic Intervention with "ENPP3 Inhibitor 1"

A small molecule inhibitor, herein referred to as "this compound," is designed to specifically block the catalytic activity of ENPP3. By binding to the enzyme's active site, the inhibitor prevents the hydrolysis of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, enabling sustained STING pathway activation in tumor-infiltrating immune cells. The resulting increase in type I IFN production enhances dendritic cell maturation, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs), and ultimately converts an immunologically "cold" tumor into a "hot" one, more susceptible to immune-mediated killing.[5][6]

Signaling Pathway

Quantitative Data: Small Molecule Inhibitors

The following table summarizes the inhibitory potency of various representative small molecule inhibitors against ENPP3.

| Compound ID | Target(s) | IC50 (µM) vs ENPP3 | IC50 (µM) vs ENPP1 | Selectivity | Reference |

| 10 | ENPP3 | 0.17 | - | Selective | [7] |

| 14b | ENPP3 | 0.214 ± 0.012 | - | Selective | [7] |

| 15c | ENPP3 | 0.15 ± 0.04 | - | Selective | [7] |

| 16b | ENPP3 | 0.16 ± 0.01 | - | Selective | [7] |

| 4t | ENPP3 | 0.15 | 41.4 | ~276-fold for ENPP3 | [8][9] |

| 7d | ENPP3 | 0.16 ± 0.01 | - | Selective | [8] |

| 12a | ENPP1/ENPP3 | 0.71 | 0.29 | Dual Inhibitor | [7] |

| 15d | ENPP1/ENPP3 | 0.19 ± 0.02 | 0.45 ± 0.07 | Dual Inhibitor | [7] |

| 4g | ENPP1/ENPP3 | 0.19 | 0.45 | Dual Inhibitor | [10] |

Mechanism of Action II: Antibody-Based Inhibition

The high expression of ENPP3 on the surface of cancer cells, particularly in RCC, makes it an ideal target for antibody-based therapies.[1][11]

Antibody-Drug Conjugates (ADCs)

ADCs targeting ENPP3, such as AGS-16C3F , consist of a fully human monoclonal antibody specific to ENPP3, a stable linker, and a potent cytotoxic payload (e.g., monomethyl auristatin F, MMAF).[1][3]

Mechanism:

-

Binding: The antibody component of the ADC selectively binds to ENPP3 on the surface of cancer cells.[1]

-

Internalization: The ENPP3-ADC complex is internalized by the cancer cell, often via macropinocytosis.[6][12]

-

Lysosomal Trafficking: The complex is trafficked to the lysosome.[1]

-

Payload Release: Inside the lysosome, the ADC is degraded, releasing the active cytotoxic agent (e.g., Cys-mcMMAF).[1][6]

-

Cytotoxicity: The released payload disrupts essential cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][13]

Bispecific T-cell Engagers (BiTEs)

BiTEs, such as JNJ-87890387 , are engineered antibodies that simultaneously bind to ENPP3 on tumor cells and CD3 on T-cells.[2][14] This dual binding creates a synapse between the cancer cell and a cytotoxic T-cell, redirecting the T-cell to kill the tumor cell, irrespective of its original T-cell receptor specificity.[2][14] Preclinical studies have shown that JNJ-87890387 induces potent, picomolar-range T-cell activation and cytotoxicity against ENPP3-expressing tumor cells, leading to complete tumor regressions in xenograft models.[2][14]

Signaling and Interaction Diagram

Quantitative Data: Antibody-Based Therapies

| Therapy | Type | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy | Clinical Data (Phase I) | Reference |

| AGS-16C3F | ADC | ENPP3 | 0.06 - 0.12 nmol/L (KU812 cells) | Tumor growth inhibition in RCC xenograft models | Recommended Phase 2 Dose: 1.8 mg/kg. 3 of 13 subjects had durable partial responses. | [1][3] |

| JNJ-87890387 | BiTE | ENPP3 x CD3 | Potent (pM) T-cell activation and cytotoxicity | Complete tumor regressions in RCC and HCC xenograft models | Phase I study ongoing for advanced solid tumors. | [2][14] |

Key Experimental Protocols

Protocol 1: ENPP3 cGAMP Hydrolysis Assay

This protocol is designed to measure the enzymatic activity of ENPP3 and assess the potency of small molecule inhibitors.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human ENPP3 enzyme with an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, supplemented with 15 µM ZnCl₂, 2.5 mM CaCl₂, 1 mM MgCl₂).

-

Inhibitor Addition: Add serial dilutions of "this compound" or a vehicle control (DMSO) to the wells. Pre-incubate for 15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding a substrate mix containing unlabeled 2'3'-cGAMP and a tracer amount of radiolabeled [³²P]-cGAMP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) during which ENPP3 will hydrolyze cGAMP to AMP and GMP.

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Thin-Layer Chromatography (TLC): Spot a small volume of each reaction onto a silica TLC plate.

-

Separation: Separate the substrate ([³²P]-cGAMP) from the product ([³²P]-AMP) by developing the TLC plate in a suitable solvent system.

-

Analysis: Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager. Quantify the radioactivity in the spots corresponding to the substrate and product.

-

Calculation: Calculate the percentage of cGAMP hydrolysis relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[15]

Protocol 2: ADC-Mediated Cytotoxicity Assay

This protocol assesses the ability of an ENPP3-targeting ADC to kill cancer cells in vitro.

Methodology:

-

Cell Plating: Seed ENPP3-expressing cancer cells (e.g., KU812) into a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.[1]

-

ADC Treatment: Prepare serial dilutions of the ENPP3-ADC (e.g., AGS-16C3F) and a non-targeting isotype control ADC in complete culture medium.

-

Dosing: Remove the old medium from the cells and add the medium containing the ADC dilutions.

-

Incubation: Incubate the plates for 5-6 days at 37°C in a humidified incubator with 5% CO₂.[1]

-

Viability Assessment: After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Analysis: Normalize the signal of treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the ADC concentration and calculate the IC50 value using non-linear regression analysis.[1]

Conclusion

The inhibition of ENPP3 presents a multifaceted approach to cancer therapy. Small molecule inhibitors that block its enzymatic activity can reverse a key immune evasion mechanism, reactivating the cGAS-STING pathway to promote innate anti-tumor immunity. Concurrently, the high surface expression of ENPP3 on certain tumors provides an excellent target for antibody-based therapeutics, such as ADCs and BiTEs, which can mediate direct and potent cancer cell killing. The continued development and clinical evaluation of these distinct but complementary strategies hold significant promise for improving outcomes for patients with ENPP3-expressing cancers. This guide provides the foundational knowledge required for researchers and drug developers to advance this promising field of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. smgconferences.com [smgconferences.com]

- 7. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ENPP3 Inhibitor 4t - Labchem Catalog [labchem.com.my]

- 10. ENPP3 Inhibitor 4g - Labchem Catalog [labchem.com.my]

- 11. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. adcreview.com [adcreview.com]

- 14. Restricted [jnjmedicalconnect.com]

- 15. biorxiv.org [biorxiv.org]

The Role of ENPP3 in Allergic Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme critically involved in the modulation of type I hypersensitivity reactions. Primarily expressed on the surface of mast cells and basophils, ENPP3 functions as a key negative regulator of allergic inflammation. Its enzymatic activity, primarily the hydrolysis of extracellular adenosine triphosphate (ATP), serves to dampen purinergic signaling pathways that otherwise amplify the allergic cascade. Beyond its physiological role, the rapid upregulation of ENPP3 upon cellular activation has established it as a premier biomarker for in vitro allergy diagnostics, particularly in the context of the Basophil Activation Test (BAT). This guide provides an in-depth examination of the molecular mechanisms, cellular functions, and experimental methodologies related to ENPP3 in allergic inflammation.

ENPP3: Structure and Expression

ENPP3 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) family. Structurally, it contains a short N-terminal cytoplasmic domain, a single transmembrane region, and a large extracellular domain that houses the catalytic site.[1] In hematopoietic cells, its expression is highly restricted to mast cells, basophils, and their CD34+ progenitors.[2] While constitutively present at low levels on resting basophils, its surface expression is rapidly and significantly upregulated following the cross-linking of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes.[1] This activation-induced upregulation is a cornerstone of its utility as a diagnostic marker.[1][3]

The Core Mechanism: Regulation of Purinergic Signaling

The primary role of ENPP3 in allergic inflammation is to control the concentration of extracellular ATP, a potent signaling molecule released by mast cells and basophils upon activation.[4] The mechanism can be dissected into a self-regulating negative feedback loop:

-

Initial Activation and ATP Release: An allergen cross-links IgE bound to FcεRI on mast cells and basophils, triggering cellular degranulation and the release of inflammatory mediators. Concurrently, ATP is secreted into the extracellular milieu.[4]

-

Purinergic Amplification Loop: The released ATP acts as a danger signal, binding to and activating purinergic receptors, particularly the P2X7 receptor, on the surface of mast cells and basophils in an autocrine or paracrine fashion.[5][6]

-

P2X7-Mediated Activation: Activation of the P2X7 ion channel leads to a robust influx of extracellular calcium (Ca2+), a critical secondary messenger that promotes further degranulation and the release of pro-inflammatory cytokines, thereby amplifying the allergic response.[7][8] This pathway may also involve the activation of ERK1/2 signaling.[5][9]

-

ENPP3 Upregulation and ATP Hydrolysis: The same initial FcεRI cross-linking event that triggers ATP release also causes the rapid translocation of intracellular pools of ENPP3 to the cell surface, increasing its concentration and enzymatic activity.[1][4]

-

Dampening the Signal: ENPP3 efficiently hydrolyzes the excess extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[8] This action depletes the ligand for P2X7 receptors, effectively breaking the amplification loop and suppressing what would otherwise become an excessive and sustained allergic response.[5][8]

Studies using Enpp3 knockout mice substantiate this role. These mice exhibit elevated numbers of basophils and mast cells, display augmented serum ATP concentrations, and are highly susceptible to chronic allergic inflammation, demonstrating the critical function of ENPP3 in attenuating these responses.[8]

Signaling Pathway Diagram

Caption: ENPP3 negatively regulates allergic responses by hydrolyzing extracellular ATP.

Quantitative Data

The function and diagnostic utility of ENPP3 are supported by quantitative measurements of its expression, enzymatic activity, and the physiological consequences of its absence.

Table 1: Quantitative Changes in ENPP3 (CD203c) Expression in Allergic Subjects

| Parameter Measured | Condition | Result | Clinical Relevance | Citation(s) |

|---|---|---|---|---|

| CD203c MFI Fold Increase | Basophils from nut-allergic subjects vs. healthy controls (post-allergen stimulation) | > 8-fold higher | Distinguishes allergic from non-allergic response | [10] |

| CD203c Upregulation (%) | Basophils from sensitized patients (post-allergen stimulation) | Up to 350% above control | Demonstrates magnitude of activation response | [11] |

| Baseline CD203c MFI | Basophils from nut-allergic subjects vs. healthy controls (unstimulated) | Significantly increased (p < 0.0001) | Potential as a baseline diagnostic marker | [10][12] |

| CD203c Sensitivity (BAT) | Diagnosis of latex allergy | 75% | Superior to CD63 (50%) in this context |[13] |

Table 2: Key Parameters of ENPP Family Ectonucleotidases

| Enzyme | Substrate | Km (Michaelis Constant) | Notes | Citation(s) |

|---|---|---|---|---|

| ENPP3 | ATP | Data not available in reviewed literature | Hydrolyzes ATP, but specific kinetic values are not well-documented. | [14] |

| ENPP1 | ATP | 70 ± 23 nM | Closely related homolog; provides context for high-affinity ATP hydrolysis. | [15] |

| P2X7 Receptor | ATP | > 100 µM | Requires high ATP concentrations for activation, highlighting the need for ATP accumulation. |[6][16] |

Table 3: Phenotypic Changes in ENPP3 Knockout (Enpp3-/-) Models

| Parameter | Observation in Enpp3-/- Mice | Implication | Citation(s) |

|---|---|---|---|

| Serum ATP Concentration | Augmented | Impaired ATP clearance in the absence of ENPP3. | [8] |

| Intestinal Lumen ATP | Increased | Demonstrates ENPP3 role in local ATP homeostasis. | [2][17] |

| Basophil & Mast Cell Count | Increased | Suggests a role for ENPP3 in regulating the population size of these cells. | [8] |

| Allergic Response | Highly sensitive to chronic allergic pathologies | Confirms ENPP3 as a negative regulator of allergic inflammation. |[8] |

Key Experimental Protocols

Basophil Activation Test (BAT) via CD203c Expression

The BAT is a flow cytometry-based functional assay that measures the upregulation of surface markers on basophils after in vitro stimulation with a specific allergen.

Objective: To quantify the activation of basophils from a patient's blood sample in response to a suspected allergen by measuring the expression of CD203c.

Methodology:

-

Blood Collection: Collect 3-5 mL of peripheral blood into a heparin-containing tube. EDTA can be used, but may require the addition of exogenous calcium/magnesium for optimal activation of other markers like CD63.[18]

-

Preparation: Pre-warm blood samples, stimulation buffer (e.g., IL-3-containing buffer), and allergen solutions to 37°C.

-

Stimulation:

-

In separate tubes, aliquot 100 µL of whole blood.

-

Add 100 µL of stimulation buffer (Negative Control).

-

Add 100 µL of anti-FcεRI antibody solution (Positive Control).

-

Add 100 µL of the specific allergen solution at various concentrations (Test Samples).

-

Incubate all tubes for 15-20 minutes at 37°C. The kinetics for CD203c upregulation are rapid.[19]

-

-

Staining:

-

To each tube, add a cocktail of fluorescently-labeled monoclonal antibodies. A typical combination is:

-

Anti-CD203c (e.g., conjugated to PE).

-

A basophil identification marker like Anti-IgE (FITC) or Anti-CCR3.[20]

-

A pan-leukocyte marker like Anti-CD45 (PerCP) for gating.

-

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Lysis and Fixation:

-

Add a red blood cell lysis buffer (e.g., FACS Lysing Solution) to each tube.

-

Incubate for 10 minutes, then centrifuge to pellet the white blood cells.

-

Wash the cell pellet with a suitable buffer (e.g., PBS with 1% BSA).

-

Optionally, fix the cells with a paraformaldehyde-based solution.

-

-

Flow Cytometry Analysis:

-

Data Interpretation: An increase in the percentage of CD203c+ cells or a significant shift in MFI in the allergen-stimulated samples compared to the negative control indicates a positive response.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model

This model is widely used to study the mechanisms of allergic asthma and to test the efficacy of potential therapeutics.

Objective: To induce an allergic inflammatory response in the airways of mice, characterized by eosinophilia, mucus production, and airway hyperresponsiveness.

Methodology:

-

Animals: Use a susceptible mouse strain, such as BALB/c or C57BL/6J.[21][22]

-

Sensitization Phase:

-

Challenge Phase:

-

Endpoint Analysis (24-48h after final challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mouse and cannulate the trachea. Lavage the lungs with ice-cold PBS (e.g., 3 x 1 mL washes).

-

Cell Analysis: Centrifuge the collected BAL fluid (BALF). Resuspend the cell pellet and perform a total cell count. Prepare a cytospin slide and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify eosinophils, neutrophils, and macrophages.[22][25]

-

Cytokine Analysis: Use the BALF supernatant to measure levels of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or multiplex assay.[21]

-

Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining to visualize mucus production.[23]

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a specialized plethysmography system.[25]

-

Visualization of Experimental Workflow

Basophil Activation Test (BAT) Workflow

Caption: A standardized workflow for assessing basophil activation using flow cytometry.

Therapeutic Implications and Future Directions

The central role of the ATP-P2X7 axis in amplifying allergic inflammation makes its components attractive targets for therapeutic intervention. ENPP3 itself, as the natural brake on this system, presents several possibilities. Strategies could involve the development of small molecules that enhance ENPP3 enzymatic activity or gene therapies to increase its expression on effector cells. Conversely, targeting the downstream components that ENPP3 regulates, such as the P2X7 receptor, with specific antagonists could block the amplification loop and mitigate allergic symptoms.[7][8]

Future research should focus on obtaining precise kinetic data for human ENPP3 with ATP to better model its function and on quantifying extracellular ATP levels in allergic human subjects to validate the findings from murine models. Understanding how ENPP3 expression and activity are modulated by different allergic endotypes and by existing therapies like omalizumab will further clarify its role and potential as a therapeutic target and a dynamic biomarker for monitoring treatment efficacy.[10]

References

- 1. The basophil-specific ectoenzyme E-NPP3 (CD203c) as a marker for cell activation and allergy diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E-NPP3 controls plasmacytoid dendritic cell numbers in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fcslaboratory.com [fcslaboratory.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] P2X7 Receptor-Induced Human Mast Cell Degranulation Is Enhanced by Interleukin 33 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. P2X7 receptors induce degranulation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Basophil CD203c Levels Are Increased at Baseline and Can Be Used to Monitor Omalizumab Treatment in Subjects with Nut Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Marked improvement of the basophil activation test by detecting CD203c instead of CD63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P2X7 Receptor-Induced Human Mast Cell Degranulation Is Enhanced by Interleukin 33 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Basophil Activation Test for Clinical Management of Food Allergies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploratory analysis of CD63 and CD203c expression in basophils from hazelnut sensitized and allergic individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]

- 23. veterinaryworld.org [veterinaryworld.org]

- 24. researchgate.net [researchgate.net]

- 25. Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer and Allergy Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ENPP3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, has emerged as a compelling therapeutic target for a range of pathologies, most notably in oncology and allergic inflammation. Overexpressed in various cancers, including renal cell carcinoma, and playing a pivotal role in mast cell and basophil activation, the selective inhibition of ENPP3 offers a promising strategy for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel ENPP3 inhibitors, encompassing quantitative analysis of inhibitor potency, detailed experimental protocols for screening and characterization, and a review of synthetic strategies. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows integral to the development of these next-generation therapeutics.

Introduction: The Therapeutic Rationale for Targeting ENPP3

ENPP3, also known as CD203c, is a key enzyme in the regulation of extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP), thereby modulating the intricate balance of purinergic signaling.[1][2] In the tumor microenvironment, the overexpression of ENPP3 can lead to an increase in immunosuppressive adenosine, contributing to tumor immune evasion.[2] Conversely, in allergic responses, ENPP3 activity on mast cells and basophils is implicated in the inflammatory cascade.[3] Consequently, the development of potent and selective ENPP3 inhibitors has become a significant focus of modern drug discovery.

Quantitative Analysis of Novel ENPP3 Inhibitors

The discovery of effective ENPP3 inhibitors relies on the accurate and comparative assessment of their potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters in this evaluation. The following tables summarize the quantitative data for representative ENPP3 inhibitors from various chemical classes.

Table 1: Potency of Arylamide Sulphonate Derivatives as ENPP3 Inhibitors [4][5][6]

| Compound ID | Chemical Structure | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) |

| 4t | Arylamide Sulphonate with -OCF3 substitution | 0.15 ± 0.04 | > 100 | > 667 |

| 7d | Arylamide Sulphonate derivative | 0.16 ± 0.01 | 1.23 ± 0.09 | 7.7 |

| 4b | Arylamide Sulphonate derivative | 29.76 ± 2.13 | > 100 | > 3.4 |

| 7b | Arylamide Sulphonate with trifluoromethane substitution | 4.16 ± 0.22 | 0.90 ± 0.16 | 0.22 |

Table 2: Potency of Quinazolinone-Based and Other ENPP3 Inhibitors

| Compound ID | Chemical Class | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Reference |

| Compound 4g | Arylamide Sulphonate | 0.19 | 0.45 | [4] |

| Compound 10 | Biphenyl oxazole | 0.17 | - | [7] |

| Derivative 23b | Sulfonylurea | 0.55 ± 0.01 | - | [7] |

| Compound 22b | N-Fused isoquinoline | 0.48 ± 0.01 | - | [7] |

Experimental Protocols: A Methodological Blueprint

The successful identification and characterization of ENPP3 inhibitors hinge on robust and reproducible experimental assays. This section provides detailed methodologies for key experiments in the ENPP3 inhibitor discovery workflow.

Biochemical Enzyme Inhibition Assay (Transcreener® Assay)

This protocol outlines a fluorescence polarization-based high-throughput screening assay to identify ENPP3 inhibitors.[8]

Materials:

-

Recombinant human ENPP3 enzyme

-

ATP or cGAMP substrate

-

Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody and a far-red fluorescent tracer)

-

Assay buffer: 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

384-well black assay plates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a solution of ENPP3 enzyme in assay buffer.

-

In a 384-well plate, add 1 µL of test compound or DMSO (control).

-

Add 10 µL of the ENPP3 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of ATP or cGAMP substrate solution. The final substrate concentration should be at or near the Km value.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 20 µL of the Transcreener® AMP²/GMP² detection mix (containing antibody and tracer).

-

Incubate at room temperature for 90 minutes to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each test compound and determine IC50 values for active compounds.

Cell-Based ENPP3 Activity Assay

This protocol describes a method to measure ENPP3 activity in living cells using a fluorogenic substrate.[7][9]

Materials:

-

Cells expressing ENPP3 (e.g., transfected HEK293 cells or cancer cell lines with high endogenous expression)

-

ENPP1/ENPP3 Cell-Based Assay Kit (containing a fluorogenic substrate like TG-mAMP)

-

Cell culture medium

-

Assay Buffer (provided in the kit)

-

Test compounds (dissolved in DMSO)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and culture overnight to allow for cell attachment.

-

The next day, remove the culture medium and wash the cells twice with the assay buffer.

-

Add 80 µL of assay buffer to each well.

-

Add 10 µL of test compound diluted in assay buffer to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic ENPP3 substrate to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™-based substrates).

-

Monitor the fluorescence signal over time (e.g., every 5 minutes for 60-120 minutes).

-

Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each compound and determine IC50 values.

Synthesis of Novel ENPP3 Inhibitors: A Chemical Roadmap

The synthesis of novel chemical entities with high potency and selectivity for ENPP3 is a cornerstone of the drug discovery process. This section details a representative synthetic route for a class of arylamide sulphonate inhibitors.

General Synthesis of Arylamide Sulphonate Derivatives[4]

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide intermediate

A solution of 4-aminophenol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. To this solution, an acyl chloride (e.g., acetyl chloride) and a base (e.g., triethylamine) are added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

Step 2: Synthesis of the final arylamide sulphonate inhibitor

The N-(4-hydroxyphenyl)acetamide intermediate is dissolved in a suitable solvent (e.g., pyridine). A substituted benzenesulfonyl chloride is then added, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted. The crude product is purified by recrystallization or column chromatography to yield the final arylamide sulphonate inhibitor.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams were generated using Graphviz (DOT language).

ENPP3 in the Purinergic Signaling Pathway

Caption: ENPP3's role in ATP metabolism within the purinergic signaling pathway.

Experimental Workflow for ENPP3 Inhibitor Discovery

Caption: A typical workflow for the discovery and development of small molecule ENPP3 inhibitors.

Logical Relationship for a Representative Synthesis

Caption: A logical workflow for the synthesis of an arylamide sulphonate-based ENPP3 inhibitor.

Conclusion and Future Directions

The discovery and development of novel ENPP3 inhibitors represent a vibrant and promising area of therapeutic research. The diverse chemical scaffolds identified to date, coupled with a deeper understanding of the enzyme's role in pathophysiology, provide a solid foundation for the creation of next-generation drugs. Future efforts will likely focus on improving inhibitor selectivity to minimize off-target effects, optimizing pharmacokinetic properties for enhanced in vivo efficacy, and exploring combination therapies to overcome potential resistance mechanisms. The continued application of advanced screening technologies, computational drug design, and innovative synthetic chemistry will be paramount in translating the therapeutic potential of ENPP3 inhibition into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesteraseâ1 and -3 Inhibitors - ACS Omega - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. caymanchem.com [caymanchem.com]

ENPP3 as a Therapeutic Target in Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a promising therapeutic target for renal cell carcinoma (RCC). It covers the biological rationale, preclinical and clinical data, and key experimental methodologies.

Introduction: The Rationale for Targeting ENPP3 in RCC

Renal cell carcinoma (RCC) is the most common type of kidney cancer, with the clear cell subtype (ccRCC) accounting for the majority of cases. While targeted therapies and immunotherapies have improved outcomes, there remains a significant need for novel therapeutic targets, especially for patients with advanced or refractory disease.

ENPP3 (also known as CD203c) has emerged as a highly attractive target. It is a type II transmembrane glycoprotein with phosphodiesterase activity that is significantly overexpressed on the surface of RCC cells, particularly in ccRCC, while showing limited expression in normal tissues.[1][2] This tumor-specific expression pattern, combined with its extracellular accessibility, makes it an ideal candidate for targeted therapies such as antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs).[3][4] In normal tissues, ENPP3 expression is often restricted to the apical surface of glandular organs, whereas in tumors, it exhibits a depolarized expression pattern, further enhancing its accessibility to systemically administered drugs.[5][6]

Biology and Function of ENPP3

ENPP3 belongs to a family of ectoenzymes that hydrolyze pyrophosphate and phosphodiester bonds in extracellular nucleotides, such as ATP.[3][7] Its functions include regulating purine metabolism and modulating cellular processes like migration and proliferation.[7][8][9] While its precise role in RCC carcinogenesis is not fully elucidated, its enzymatic activity can influence the tumor microenvironment.[10][11] For instance, by hydrolyzing ATP, ENPP3 can generate adenosine, which has immunosuppressive effects. Furthermore, ENPP3 can hydrolyze the nucleotide sugar donor substrate UDP-GlcNAc, which can impact cellular glycosylation profiles.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding ENPP3 expression and the efficacy of ENPP3-targeted therapies.

Table 1: ENPP3 Expression in Renal Cell Carcinoma vs. Other Cancers

| Cancer Type | Percent Positive Expression | Reference |

| Renal Cell Carcinoma (Clear Cell) | 92-94% | [1][6][13] |

| Renal Cell Carcinoma (Papillary) | 60-78% | [6][13] |

| Colorectal Carcinoma | 51% | [5][6] |

| Endometrioid Uterine Cancer | 53% | [5][6] |

| Lung Adenocarcinoma | 50% | [5][6] |

| Endometrioid Ovarian Cancer | 47% | [5][6] |

Table 2: Clinical Trial Data for ENPP3-Targeted Antibody-Drug Conjugates (ADCs) in mRCC

| Compound | Phase | Dose | Key Outcomes | Reference |

| AGS-16M8F | I | 0.6 - 4.8 mg/kg (q3w) | 1 durable partial response (83 weeks); 1 prolonged stable disease (48 weeks). | [13][14] |

| AGS-16C3F | I | 1.8 mg/kg (q3w) (Recommended Dose) | 3 durable partial responses (100-143 weeks) in 13 subjects at the recommended dose. | [13][14][15] |

Signaling Pathways and Therapeutic Mechanisms

The primary mechanism for targeting ENPP3 involves using its surface expression to deliver cytotoxic agents or to engage the immune system.

-

Antibody-Drug Conjugates (ADCs): ADCs like AGS-16F consist of a monoclonal antibody that specifically binds to ENPP3 on the tumor cell surface.[1] Upon binding, the ADC-ENPP3 complex is internalized. Inside the cell, the cytotoxic payload (e.g., MMAF) is released, leading to cell cycle arrest and apoptosis.[1][16]

-

Bispecific T-cell Engagers (BiTEs): Molecules like JNJ-87890387 and XmAb30819 are bispecific antibodies that simultaneously bind to ENPP3 on tumor cells and CD3 on T-cells.[4][5] This dual binding creates a bridge between the cancer cell and the T-cell, leading to potent, targeted T-cell-mediated cytotoxicity.[6]

Below is a diagram illustrating the ADC mechanism of action.

Caption: Mechanism of an ENPP3-targeted Antibody-Drug Conjugate (ADC).

Experimental Protocols

Detailed methodologies are crucial for the accurate study of ENPP3. Below are protocols for key experiments.

Protocol 1: Immunohistochemistry (IHC) for ENPP3 Expression

This protocol is adapted from methodologies used in clinical trial support studies.[13]

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) RCC tumor sections.

-

Antigen Retrieval: Perform antigen retrieval using Proteinase K.

-

Primary Antibody Incubation: Apply a mouse anti-ENPP3 monoclonal antibody (e.g., M16-48(4)29.1.1.1) at a concentration of 6 µg/mL and incubate for 45 minutes at room temperature. A negative control (e.g., MOPC21) should be used in parallel.[13]

-

Detection: Use a polymer-based detection kit (e.g., Bond Refine Polymer kit) with 3,3'-diaminobenzidine (DAB) as the chromogen for visualization.

-

Staining and Analysis: Counterstain with hematoxylin. Analyze the staining intensity and percentage of positive tumor cells. Expression can be quantified using an H-score system.

Protocol 2: ENPP3 Enzymatic Activity Assay

This protocol measures the phosphodiesterase activity of ENPP3.[12]

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 200 µl containing 50 mM Tris-HCl (pH 8.5), 5 mM KCl, 140 mM NaCl, 1 mM CaCl₂, and 0.5 mM p-nitrophenyl-5'-thymidine monophosphate (pNP-5′-TMP) as the substrate.

-

Enzyme Addition: Add 20 µl of the enzyme source (e.g., cell lysate or purified recombinant ENPP3).

-

Incubation: Incubate the reaction at 37°C for 15 minutes.

-

Termination: Stop the reaction by adding 200 µl of 0.2 M NaOH.

-

Measurement: Measure the amount of generated p-nitrophenol colorimetrically at an absorbance of 400 nm.

Protocol 3: In Vivo Xenograft Model for Efficacy Testing

This workflow outlines the process for evaluating ENPP3-targeted therapies in a preclinical setting.[1][6]

Caption: Workflow for an in vivo RCC xenograft study.

Conclusion and Future Directions

ENPP3 stands out as a highly promising, tumor-selective target for the treatment of renal cell carcinoma. Its high prevalence in ccRCC and favorable expression profile have paved the way for the development of novel therapeutics. Antibody-drug conjugates have shown durable responses in early-phase clinical trials, and T-cell redirecting bispecific antibodies are demonstrating potent preclinical anti-tumor activity.[4][5][13]

Future research will focus on:

-

Optimizing the design of next-generation ENPP3-targeted ADCs and bispecific antibodies to enhance efficacy and safety.

-

Identifying biomarkers to predict response to ENPP3-targeted therapies.

-

Exploring combination strategies, potentially with checkpoint inhibitors, to overcome resistance and improve patient outcomes.

The continued investigation of ENPP3-directed therapies holds significant promise for advancing the standard of care for patients with renal cell carcinoma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ADC Development Services Targeting ENPP3 - Creative Biolabs [creative-biolabs.com]

- 4. onclive.com [onclive.com]

- 5. Restricted [jnjmedicalconnect.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cusabio.com [cusabio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Antibody–Drug Conjugates for the Treatment of Renal Cancer: A Scoping Review on Current Evidence and Clinical Perspectives [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Phase I Trials of Anti-ENPP3 Antibody–Drug Conjugates in Advanced Refractory Renal Cell Carcinomas | Semantic Scholar [semanticscholar.org]

- 15. news.cancerconnect.com [news.cancerconnect.com]

- 16. researchgate.net [researchgate.net]

The Role of ENPP3 in Mast Cell and Basophil Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that functions as an ectoenzyme. It is constitutively expressed on the surface of mast cells and basophils and is significantly upregulated upon activation. ENPP3 plays a critical regulatory role in allergic and inflammatory responses by modulating purinergic signaling. This technical guide provides an in-depth overview of the function of ENPP3 in mast cell and basophil activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Function of ENPP3: A Negative Regulator of Allergic Inflammation

The primary function of ENPP3 in the context of mast cell and basophil activation is the hydrolysis of extracellular adenosine triphosphate (ATP). Upon cross-linking of the high-affinity IgE receptor (FcεRI), mast cells and basophils degranulate, releasing a variety of inflammatory mediators, including ATP. This extracellular ATP can then act in an autocrine or paracrine manner on P2 purinergic receptors, particularly the P2X7 receptor, to further amplify the inflammatory cascade.

ENPP3 mitigates this amplification loop by catalyzing the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate, thereby reducing the concentration of ATP available to bind to and activate P2X7 receptors. This enzymatic activity positions ENPP3 as a crucial negative regulator of ATP-dependent chronic allergic responses. In the absence or inhibition of ENPP3, increased levels of extracellular ATP lead to the overactivation of mast cells and basophils, resulting in exacerbated allergic inflammation.

Data Presentation

Basophil Activation Marker Upregulation

ENPP3 (CD203c) is a well-established marker for basophil activation. Its expression is rapidly and significantly increased upon allergen stimulation.

| Marker | Cell Type | Stimulus | Fold Increase in Expression (Median Fluorescence Intensity) | Reference |

| CD203c | Human Basophils | Anti-IgE | ~2-fold | |

| CD203c | Human Basophils | Nut Allergen | >8-fold compared to controls | |

| CD63 | Human Basophils | Anti-IgE | ~15-fold |

Note: The fold increase in expression can vary depending on the stimulus, its concentration, and the individual donor.

Mast Cell Degranulation in Response to ATP

Extracellular ATP, acting through the P2X7 receptor, can induce mast cell degranulation.

| Cell Line | Stimulus | Concentration | % β-Hexosaminidase Release | Reference |

| LAD 2 | ATP | 100 µM | 0.5 ± 0.5% | |

| LAD 2 | ATP | 300 µM | 2.4 ± 1.2% | |

| LAD 2 | ATP | EC50 = 0.84 mM | Not specified | |

| BMMCs (WT) | ATP | 300 µM | ~25% | |

| BMMCs (P2X7 -/-) | ATP | 300 µM | ~5% |

BMMCs: Bone Marrow-Derived Mast Cells; WT: Wild Type

Experimental Protocols

Basophil Activation Test (BAT) by Flow Cytometry

This protocol describes the measurement of CD203c upregulation on basophils in whole blood in response to allergen stimulation.

Materials:

-

Heparinized whole blood

-

Allergen of interest

-

Anti-IgE antibody (positive control)

-

HEPES-buffered saline with 2% fetal bovine serum (FBS) and 2 mM CaCl2 (stimulation buffer)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD203c (e.g., clone NP4D6)

-

Anti-CRTH2 (e.g., clone BM16) for basophil identification

-

-

Lysing solution (e.g., BD FACS™ Lysing Solution)

-

Flow cytometer

Procedure:

-

Dilute heparinized whole blood 1:5 with stimulation buffer.

-

Add 100 µL of the diluted blood to flow cytometry tubes.

-

Add 50 µL of the allergen at various concentrations, anti-IgE (positive control), or stimulation buffer alone (negative control) to the respective tubes.

-

Incubate for 15-20 minutes at 37°C in a water bath.

-

Stop the reaction by adding 1 mL of cold PBS.

-

Add the fluorochrome-conjugated antibodies (anti-CD203c and anti-CRTH2) and incubate for 20 minutes at 4°C in the dark.

-

Lyse the red blood cells using a lysing solution according to the manufacturer's instructions.

-

Wash the cells with PBS and resuspend in 300 µL of PBS for flow cytometric analysis.

-

Acquire the samples on a flow cytometer. Gate on the CRTH2-positive population to identify basophils and analyze the median fluorescence intensity of CD203c.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase from cultured mast cells as an indicator of degranulation.

Materials:

-

Cultured mast cells (e.g., LAD2 or primary human mast cells)

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl2, 1.3 mM MgSO4, pH 7.4)

-

Stimulating agent (e.g., ATP, anti-IgE)

-

Triton X-100 (0.1% in Tyrode's buffer) for cell lysis (total release)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate buffer, pH 4.5

-

Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0

-

96-well plate

-

Plate reader (405 nm)

Procedure:

-

Wash cultured mast cells twice with Tyrode's buffer and resuspend at a concentration of 5 x 10^5 cells/mL in Tyrode's buffer.

-

Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Add 50 µL of the stimulating agent at the desired concentration. For the negative control, add 50 µL of Tyrode's buffer. For the total release control, add 50 µL of 0.1% Triton X-100.

-

Incubate for 30 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the PNAG substrate solution to each well containing the supernatant.

-

Incubate for 60-90 minutes at 37°C.

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_total_release - Absorbance_negative_control)] x 100

Mandatory Visualizations

Signaling Pathways

Caption: ENPP3 modulates mast cell and basophil activation by hydrolyzing extracellular ATP.

Experimental Workflow

Caption: Workflow for investigating ENPP3's role in cell activation.

Conclusion

ENPP3 is a key ectoenzyme that fine-tunes the activation of mast cells and basophils. By hydrolyzing extracellular ATP, it prevents excessive purinergic signaling and subsequent amplification of the allergic inflammatory response. The upregulation of ENPP3 (CD203c) on basophils serves as a reliable biomarker for allergy diagnosis. Understanding the intricate role of ENPP3 opens avenues for the development of novel therapeutic strategies targeting allergic and inflammatory diseases. Further research into specific ENPP3 inhibitors may provide a targeted approach to modulating mast cell and basophil activity in these conditions.

Technical Guide: The Impact of ENPP3 Inhibitor 1 on Extracellular ATP Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) inhibitor, designated as ENPP3 Inhibitor 1 (also identified as compound 4t in scientific literature), and its specific effects on the hydrolysis of extracellular adenosine triphosphate (ATP). This document details the inhibitor's potency, the underlying biochemical pathways, and the experimental methodologies used for its characterization.

Introduction to ENPP3 and Extracellular ATP Homeostasis

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, is a key enzyme in the regulation of extracellular nucleotide signaling.[1] It primarily functions by hydrolyzing extracellular nucleotides, including ATP, to their corresponding monophosphates.[1] The hydrolysis of ATP by ENPP3 to adenosine monophosphate (AMP) and pyrophosphate (PPi) is a critical step in purinergic signaling, a pathway that governs a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1]

Overexpression of ENPP3 is observed in various cancers and is associated with disease progression, making it a compelling target for therapeutic intervention.[1] Inhibition of ENPP3 disrupts the degradation of extracellular ATP, leading to its accumulation. This elevated extracellular ATP can then activate purinergic P2 receptors on immune cells, promoting anti-tumor immune responses.[1]

Quantitative Analysis of this compound

This compound, an arylamide sulphonate derivative, has been identified as a potent and selective inhibitor of ENPP3.[1] Its inhibitory activity has been quantified to determine its efficacy and selectivity.

| Inhibitor | Target | IC50 (µM) | Percent Inhibition (%) at 100 µM | Reference |

| This compound (4t) | ENPP3 | 0.15 ± 0.04 | 89.4 ± 1.1 | [1] |

| ENPP1 | > 100 | 35.2 ± 1.8 | [1] |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) and percentage of inhibition at a concentration of 100 µM are presented for this compound (compound 4t) against human ENPP1 and ENPP3. The data demonstrates the high potency and selectivity of the inhibitor for ENPP3 over ENPP1.

Mechanism of Action and Signaling Pathway

ENPP3 inhibitors, including this compound, function by binding to the active site of the ENPP3 enzyme, thereby preventing the hydrolysis of its substrates, such as ATP.[1] This inhibition leads to a localized increase in the concentration of extracellular ATP. The accumulated ATP can then act as a signaling molecule, primarily by activating P2 purinergic receptors on various cell types, including immune cells. This can trigger downstream signaling cascades that modulate cellular functions.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against ENPP3, based on methodologies cited in the characterization of this compound.[1]

In Vitro ENPP3 Inhibition Assay (Colorimetric)

This assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) by ENPP3, which releases the chromogenic product p-nitrophenolate.

Materials:

-

Recombinant human ENPP3 enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂

-

Substrate: p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant human ENPP3 enzyme to the desired concentration in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well microplate, add 50 µL of the assay buffer.

-

Add 25 µL of the diluted ENPP3 inhibitor solution (or vehicle control).

-

Add 25 µL of the diluted ENPP3 enzyme solution to initiate the pre-incubation.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the p-Nph-5'-TMP substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C.

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then stop the reaction by adding a stop solution (e.g., 50 µL of 0.2 M NaOH). Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Logical Relationship of ENPP3 Inhibition

The inhibition of ENPP3 sets off a cascade of events, starting from the molecular level and extending to cellular and physiological responses.

Conclusion

This compound (compound 4t) is a potent and selective inhibitor of ENPP3-mediated extracellular ATP hydrolysis. By effectively blocking the degradation of ATP, this inhibitor leads to an accumulation of this key signaling molecule in the extracellular space. This, in turn, can activate purinergic signaling pathways, which have significant implications for modulating immune responses and other cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the therapeutic targeting of ENPP3. Further investigation into the in vivo efficacy and safety of ENPP3 inhibitors like compound 4t is warranted to explore their full therapeutic potential.

References

The Enzymatic Landscape of the ENPP Family: A Technical Guide for Researchers

An in-depth exploration of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family's enzymatic activities, key signaling roles, and methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of this critical enzyme family.

Introduction

The Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family of enzymes plays a pivotal role in a wide array of physiological and pathological processes through their hydrolysis of extracellular nucleotides and their derivatives. These type II transmembrane glycoproteins, with some secreted members, are crucial regulators of signaling pathways involved in bone mineralization, insulin sensitivity, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the enzymatic activity of the three most well-characterized members of this family: ENPP1, ENPP2 (Autotaxin), and ENPP3. We present a compilation of their substrate specificities, kinetic parameters, and detailed protocols for the assessment of their enzymatic function. Furthermore, we visualize their intricate roles in key signaling pathways to facilitate a deeper understanding of their biological significance.

Enzymatic Activity and Substrate Specificity

The ENPP family members exhibit distinct yet sometimes overlapping substrate preferences, leading to their diverse biological functions. Their enzymatic activity primarily involves the hydrolysis of phosphodiester and pyrophosphate bonds in a variety of extracellular molecules.

ENPP1

ENPP1 is a key regulator of extracellular pyrophosphate (PPi) levels and has been implicated in insulin resistance and the innate immune response.[1][2][3][4] Its primary enzymatic reaction is the hydrolysis of adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and PPi.[5][6] PPi is a potent inhibitor of calcification, and dysregulation of ENPP1 activity is associated with several mineralization disorders.[7] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING pathway through its ability to hydrolyze the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[5]

ENPP2 (Autotaxin)

ENPP2, also known as autotaxin (ATX), is a secreted lysophospholipase D that plays a central role in lipid signaling.[8][9] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator lysophosphatidic acid (LPA).[8][9] LPA is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including cell proliferation, migration, and survival.[8][9] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including cancer, fibrosis, and inflammation.[8] While ENPP2 can hydrolyze other lysophospholipids, LPC is considered its major physiological substrate.[10][11]

ENPP3

ENPP3, also known as CD203c, exhibits a broader substrate specificity compared to ENPP1 and ENPP2.[2][9] It can hydrolyze a range of nucleotides, including ATP, GTP, UTP, and CTP, as well as nucleotide sugars such as UDP-N-acetylglucosamine (UDP-GlcNAc).[12][13][14] This broad substrate range suggests its involvement in modulating purinergic signaling and glycosylation processes.[9][10] ENPP3 is highly expressed on the surface of certain immune cells, such as mast cells and basophils, where it is thought to regulate allergic and inflammatory responses by controlling extracellular ATP levels.[9]

Quantitative Analysis of Enzymatic Activity

A thorough understanding of the enzymatic properties of the ENPP family requires quantitative analysis of their kinetic parameters. The following tables summarize the available data for the Michaelis constant (Km) and the catalytic rate constant (kcat) for key substrates of human ENPP1, ENPP2, and ENPP3.

| ENPP1 Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| ATP | 12.1 - 70 | 0.76 - 3.3 | 6.3 x 10⁴ - 4.7 x 10⁴ | [5][9][15][16] |

| 2'3'-cGAMP | 15 | 4 | 2.7 x 10⁵ | [5] |

| ENPP2 (Autotaxin) Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| 1-oleoyl-LPC (18:1) | ~50-100 | N/A | N/A | [17] |

| 1-palmitoyl-LPC (16:0) | ~100-200 | N/A | N/A | [17] |

| FS-3 (Fluorogenic Analog) | ~5-10 | N/A | N/A | [17] |

| ENPP3 Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| ATP | ~30-60 | ~10-20 | ~3 x 10⁵ | [18] |

| UDP-GlcNAc | ~50-100 | N/A | N/A | [14] |

Note: N/A indicates that the specific value was not available in the cited literature. Kinetic parameters can vary depending on assay conditions.

Key Signaling Pathways

The enzymatic activities of ENPP family members are intricately linked to the regulation of crucial signaling pathways.

ENPP1 in Insulin and cGAS-STING Signaling

ENPP1 negatively regulates insulin signaling by directly interacting with the insulin receptor alpha subunit, which inhibits insulin-induced receptor autophosphorylation and downstream signaling cascades.[4] In the context of innate immunity, ENPP1 acts as a checkpoint by hydrolyzing extracellular cGAMP, thereby dampening the activation of the STING pathway and subsequent type I interferon production.[3]

ENPP2 (Autotaxin)-LPA Signaling Axis

The secretion of ENPP2 and its subsequent hydrolysis of LPC to LPA is the primary route for extracellular LPA production. LPA then binds to its cognate G protein-coupled receptors (LPARs) on target cells, activating a multitude of downstream signaling pathways that regulate cell growth, migration, and survival.

ENPP3 in Purinergic Signaling

ENPP3 modulates purinergic signaling by regulating the extracellular concentration of ATP and other nucleotides. By hydrolyzing ATP to AMP, ENPP3 can terminate ATP-mediated signaling through P2 receptors and, in concert with ecto-5'-nucleotidase (CD73), contribute to the generation of adenosine, which signals through P1 receptors.

Experimental Protocols

Accurate measurement of ENPP enzyme activity is crucial for understanding their function and for the development of targeted therapeutics. Below are detailed protocols for commonly used assays.

General Experimental Workflow

The following diagram illustrates a general workflow for measuring ENPP enzymatic activity, which can be adapted for specific enzymes and substrates.

Protocol 1: Colorimetric Assay for ENPP1/ENPP3 Activity using a Synthetic Substrate

This protocol utilizes the chromogenic substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP), which upon hydrolysis by ENPP1 or ENPP3, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

Recombinant human ENPP1 or ENPP3

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl

-

Substrate: p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP)

-

Stop Solution: 0.2 M NaOH

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a 2X working solution of the ENPP enzyme in Assay Buffer.

-

Prepare a 2X working solution of the p-Nph-5'-TMP substrate in Assay Buffer.

-

Add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of the 2X enzyme solution to the sample wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

-

Incubate the plate at 37°C for a desired period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Stop Solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the sample wells and calculate the enzyme activity based on a p-nitrophenol standard curve.

Protocol 2: Malachite Green Assay for ENPP1 Activity with ATP

This assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP by ENPP1. The pyrophosphate (PPi) product is converted to Pi by inorganic pyrophosphatase, and the total Pi is then detected using a malachite green-based reagent.

Materials:

-

Recombinant human ENPP1

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA

-

Substrate: Adenosine triphosphate (ATP)

-

Inorganic Pyrophosphatase

-

Malachite Green Reagent

-

Phosphate Standard solution

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Prepare a reaction mix containing Assay Buffer, ATP, and inorganic pyrophosphatase.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add a known amount of ENPP1 enzyme to the sample wells to initiate the reaction. Add Assay Buffer without enzyme to the blank wells.

-

Incubate the plate at 37°C for a suitable time (e.g., 20-30 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm.

-

Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve.

Protocol 3: Fluorogenic Assay for ENPP2 (Autotaxin) Activity

This assay employs a fluorogenic substrate, such as FS-3, which is a lysophosphatidylcholine analog labeled with a fluorophore and a quencher. Cleavage of the substrate by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human ENPP2 (Autotaxin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA

-

Fluorogenic Substrate (e.g., FS-3)

-

96-well black flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the ENPP2 enzyme in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

Add the enzyme solution to the sample wells of the microplate. Add Assay Buffer without enzyme to the blank wells.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence over time in a kinetic mode.

-

The initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve) is proportional to the enzyme activity.

Conclusion

The ENPP family of enzymes represents a class of critical regulators of extracellular signaling, with profound implications for human health and disease. A detailed understanding of their enzymatic properties and their roles in complex biological pathways is essential for the development of novel therapeutic strategies targeting these enzymes. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling networks. Continued investigation into the intricate functions of the ENPP family will undoubtedly unveil new avenues for therapeutic intervention in a wide range of pathological conditions.

References

- 1. pnas.org [pnas.org]

- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Enpp2 Expression by Dendritic Cells Is a Key Regulator in Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. sinobiological.com [sinobiological.com]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the Multifaceted Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2) and its Altered Behaviour in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) as a regulator of N-acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltran… [ouci.dntb.gov.ua]

- 17. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ENPP2 ectonucleotide pyrophosphatase/phosphodiesterase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

ENPP3 Expression in Solid Tumors: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Biomarker and Therapeutic Target

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein with ecto-enzyme activity. It plays a crucial role in the hydrolysis of extracellular nucleotides, including adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cGAMP. In normal tissues, ENPP3 expression is often restricted to the apical surface of glandular organs. However, in various solid tumors, its expression is frequently elevated and depolarized, making it an attractive target for cancer diagnostics and therapeutics. This technical guide provides a comprehensive overview of ENPP3 expression across different solid tumors, detailed experimental protocols for its detection, and an exploration of its role in key signaling pathways relevant to oncology.

Quantitative Expression of ENPP3 in Solid Tumors

ENPP3 exhibits a varied expression pattern across different solid tumors. Quantitative data from immunohistochemistry (IHC) and RNA sequencing (RNA-seq) studies, including The Cancer Genome Atlas (TCGA), reveal significant upregulation in several malignancies.

mRNA Expression Levels (TCGA Data)

RNA-seq data from the TCGA database indicates that ENPP3 mRNA expression is notably enriched in specific cancer types. The expression levels are often reported in Fragments Per Kilobase of exon per Million reads (FPKM).

Table 1: ENPP3 mRNA Expression in Various Solid Tumors (TCGA)

| Cancer Type | TCGA Abbreviation | Median FPKM | Expression Category |

| Kidney Renal Clear Cell Carcinoma | KIRC | High | Cancer Enriched |

| Colon Adenocarcinoma | COAD | Moderate | Expressed in some |

| Prostate Adenocarcinoma | PRAD | Moderate | Expressed in some |

| Uterine Corpus Endometrial Carcinoma | UCEC | Moderate | Expressed in some |

| Breast Invasive Carcinoma | BRCA | Low to Moderate | Expressed in some |

| Lung Adenocarcinoma | LUAD | Low | Expressed in some |

| Ovarian Serous Cystadenocarcinoma | OV | Low | Expressed in some |

Data is a summary from The Human Protein Atlas, which sources TCGA RNA-seq data. "Cancer Enriched" indicates significantly higher expression in that cancer type compared to all other cancer tissues.[1]

Protein Expression Levels (Immunohistochemistry)

IHC is a key method for assessing ENPP3 protein expression and its subcellular localization in tumor tissues. Staining intensity and the percentage of positive cells are often combined to generate an H-score.

Table 2: ENPP3 Protein Expression Prevalence in Solid Tumors (IHC)

| Tumor Type | Prevalence of ENPP3 Positivity | Staining Intensity | Key Findings |

| Renal Cell Carcinoma (Clear Cell) | 93% - 94% | Moderate to Strong | High expression is consistently observed.[2][3] |

| Renal Cell Carcinoma (Papillary) | 73% - 78% | Variable | Expression is also frequent but may be lower than in clear cell RCC.[2][3][4] |

| Endometrioid Uterine Cancer | 53% | Not specified | High prevalence suggests a potential role in this malignancy.[2][3] |

| Colorectal Carcinoma | 51% | Moderate | A significant subset of colorectal cancers show ENPP3 expression.[2][3] |

| Lung Adenocarcinoma | 50% | Not specified | ENPP3 is expressed in about half of lung adenocarcinoma cases.[2][3] |

| Ovarian Cancer | 47% | Strong in a subset | A notable fraction of ovarian cancers exhibit strong positivity.[2][3][5] |

| Hepatocellular Carcinoma | 47% | Less frequent than RCC | Expression is observed but is less common compared to renal cell carcinoma.[6] |

Signaling Pathways Involving ENPP3 in Cancer

ENPP3's enzymatic activity directly influences the tumor microenvironment by modulating the concentration of key signaling molecules. This has significant implications for tumor growth, metastasis, and immune evasion.

Regulation of Purinergic Signaling

ENPP3 hydrolyzes extracellular ATP, which is often released by cancer cells. This hydrolysis generates adenosine monophosphate (AMP), which can be further converted to adenosine. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, inhibiting the function of immune cells such as T cells and natural killer (NK) cells. By regulating the balance of extracellular ATP and adenosine, ENPP3 can influence tumor progression and immune responses.[5][7]

Caption: ENPP3-mediated hydrolysis of ATP in the purinergic signaling pathway.

Dampening of the cGAS-STING Innate Immune Pathway

Recent studies have identified ENPP3 as a major hydrolase of extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[8][9] cGAMP is a second messenger produced by cancer cells in response to cytosolic DNA, acting as a "danger signal." When exported, cGAMP can be taken up by surrounding immune cells, activating the STING (Stimulator of Interferon Genes) pathway. STING activation leads to the production of type I interferons and a potent anti-tumor immune response. By degrading extracellular cGAMP, ENPP3 acts as an innate immune checkpoint, suppressing this anti-cancer immune surveillance mechanism.[8][9][10][11]

Caption: ENPP3-mediated degradation of cGAMP, dampening the cGAS-STING pathway.

Experimental Protocols for ENPP3 Detection

Accurate and reproducible detection of ENPP3 is critical for both research and clinical applications. The following sections provide detailed methodologies for common experimental techniques.

General Experimental Workflow